6-Methyl-9H-purine hydrochloride
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Overview
Description
6-Methyl-9H-purine hydrochloride is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Methyl-9H-purine hydrochloride typically involves several steps. One common method starts with adenine as the raw material. The amino group at position 6 is protected using BOC anhydride, followed by a substitution reaction with fluoro benzyl alcohol. The final product is obtained through hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
6-Methyl-9H-purine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-9H-purine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying nucleic acid interactions and enzyme activities. Additionally, it is used in the study of cyclic nucleotide signaling pathways .
Mechanism of Action
The mechanism of action of 6-Methyl-9H-purine hydrochloride involves its interaction with specific molecular targets. It acts as a purine antagonist, inhibiting both DNA and RNA synthesis by acting as a false metabolite. This inhibition disrupts cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
6-Methyl-9H-purine hydrochloride can be compared to other purine derivatives such as erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride). While both compounds share a purine core, this compound is unique in its specific substitutions, which confer distinct chemical and biological properties . Other similar compounds include 6-Methylmercaptopurine riboside and 6-Mercaptopurine, each with their own unique applications and mechanisms of action .
Properties
Molecular Formula |
C6H7ClN4 |
---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
6-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H |
InChI Key |
WUMMEKYGCJBKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2.Cl |
Origin of Product |
United States |
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